4-(tert-Butoxy)-1-chloro-2-fluorobenzene 4-(tert-Butoxy)-1-chloro-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358083
InChI: InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12ClFO
Molecular Weight: 202.65 g/mol

4-(tert-Butoxy)-1-chloro-2-fluorobenzene

CAS No.:

Cat. No.: VC18358083

Molecular Formula: C10H12ClFO

Molecular Weight: 202.65 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butoxy)-1-chloro-2-fluorobenzene -

Specification

Molecular Formula C10H12ClFO
Molecular Weight 202.65 g/mol
IUPAC Name 1-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene
Standard InChI InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Standard InChI Key NRBQOKMZEOCVBD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC(=C(C=C1)Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene is C10H11ClFO\text{C}_{10}\text{H}_{11}\text{ClFO}, with a molecular weight of 201.64 g/mol . The benzene ring is substituted at the 1-, 2-, and 4-positions with chlorine, fluorine, and a tert-butoxy group (-OC(CH3_3)3_3), respectively. The tert-butoxy group is a bulky, electron-donating substituent, while chlorine and fluorine are electron-withdrawing halogens. This combination creates distinct electronic effects: the tert-butoxy group directs electrophilic substitution to the para and ortho positions relative to itself, whereas chlorine and fluorine meta-direct .

The spatial arrangement of substituents influences the compound’s crystallinity and solubility. X-ray diffraction studies of analogous compounds, such as 1-tert-Butoxy-4-chlorobenzene (CAS 18995-35-2), reveal that bulky tert-butoxy groups induce steric hindrance, reducing intermolecular interactions and lowering melting points compared to non-substituted analogs . For 4-(tert-Butoxy)-1-chloro-2-fluorobenzene, the melting point remains undocumented, but its liquid state at room temperature is inferred from similar tert-butoxy-substituted aromatics .

Synthesis and Industrial Production

The synthesis of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene typically involves palladium-catalyzed cross-coupling reactions. A representative method, adapted from the synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine (CAS 945422-81-1), employs tris(dibenzylideneacetone)dipalladium (Pd2_2dba3_3) and rac-BINAP as a ligand system . In this reaction, a brominated precursor (e.g., 1-bromo-4-chloro-2-fluorobenzene) reacts with tert-butyl piperazine-1-carboxylate in toluene under inert atmosphere at 60°C, yielding the target compound with 95% efficiency after purification .

Industrial-scale production may utilize continuous flow reactors to enhance reaction control and minimize byproducts. Advanced separation techniques, such as fractional distillation or chromatography, are critical for isolating high-purity 4-(tert-Butoxy)-1-chloro-2-fluorobenzene, given its structural similarity to other halogenated intermediates .

Physical and Chemical Properties

Physicochemical Parameters

Available data for 4-(tert-Butoxy)-1-chloro-2-fluorobenzene are sparse, but comparisons to analogs provide insights:

PropertyValue (Estimated)Source Compound
Boiling Point102–104°C (10 Torr)1-tert-Butoxy-4-chlorobenzene
Density1.055±0.06 g/cm³1-tert-Butoxy-4-chlorobenzene
Refractive Index1.504–1.5081-tert-Butoxy-4-chlorobenzene

The compound is likely a colorless liquid with limited solubility in water but miscible with organic solvents like toluene and ethyl acetate .

Reactivity and Stability

Thermogravimetric analysis of related compounds suggests stability up to 150°C, beyond which decomposition occurs, releasing tert-butanol and hydrogen chloride . Storage recommendations include inert atmospheres and protection from light to prevent photolytic cleavage of the tert-butoxy group .

Applications in Organic Synthesis

4-(tert-Butoxy)-1-chloro-2-fluorobenzene is pivotal in constructing pharmacologically active molecules. Its halogen substituents serve as handles for further functionalization:

  • Pharmaceutical Intermediates: The compound is a precursor to kinase inhibitors and β-blockers. For instance, metoprolol impurities incorporate similar tert-butoxy-chloro-fluoro aromatic motifs .

  • Agrochemicals: Herbicides and fungicides often feature halogenated benzene rings for enhanced bioactivity and environmental persistence.

A notable application is its use in synthesizing afatinib impurities, where the tert-butoxy group improves solubility during coupling reactions .

Future Research Directions

Key gaps include:

  • Thermodynamic Data: Experimental determination of melting point, enthalpy of formation, and heat capacity.

  • Toxicokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME).

  • Advanced Applications: Exploration in materials science, such as liquid crystals or polymer precursors.

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